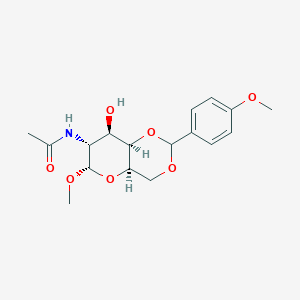

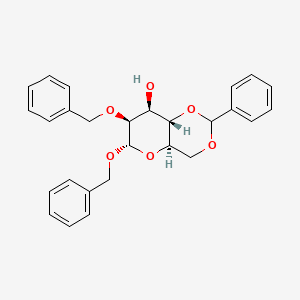

![molecular formula C₁₄H₁₈O₆ B1139938 (4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol CAS No. 14155-23-8](/img/structure/B1139938.png)

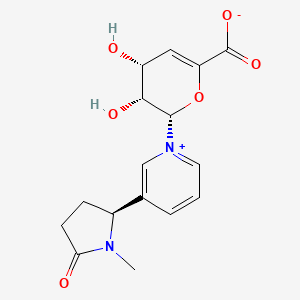

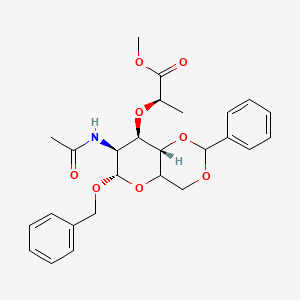

(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It is related to a class of compounds known as protected mannopyranosides , which are useful as building blocks for the synthesis of complex carbohydrates .

Applications De Recherche Scientifique

Synthetic Carbohydrate Chemistry

“Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside” has found broad application in synthetic carbohydrate chemistry . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Preparation of Various Sugars

This compound is used as a chiral building block and important intermediate in the preparation of different sugars . It’s a crucial component in the synthesis of a variety of sugar molecules.

Pharmaceutical Research

“Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside” is also used in pharmaceutical research . It can be used as an intermediate in the development of new drugs and treatments.

Chemical Intermediate

In addition to its use in pharmaceutical research, this compound is also used as an intermediate in chemical research . It can be used in the synthesis of a variety of other chemical compounds.

Reagent

“Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside” can be used as a reagent in various chemical reactions . Its unique structure and properties make it a valuable tool in a chemist’s toolkit.

Bulk Manufacturing

This compound is also used in bulk manufacturing, sourcing, and procurement . It’s an important component in the production of a variety of products.

Mécanisme D'action

Target of Action

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside is primarily used as a chiral building block and an important intermediate in the preparation of various sugars . It has been tested for in vitro antibacterial activity .

Mode of Action

The compound is a benzylidene acetal, which has found broad application in synthetic carbohydrate chemistry . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

The compound is widely employed in the biomedical sector, exhibiting substantial prospects in studying formidable diseases like cancer and diabetes . It can be used in the modification of complex carbohydrates .

Pharmacokinetics

Its solubility in water, acetone, benzene, and ethyl ether suggests that it may have good bioavailability.

Result of Action

It has been tested for in vitro antibacterial activity , suggesting it may have potential antimicrobial effects.

Action Environment

The compound is sensitive to storage conditions. It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These environmental factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11-,12-,13?,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWDMJYIDBTMV-ZZOOZXLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4,6-O-Benzylidene-beta-D-glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.